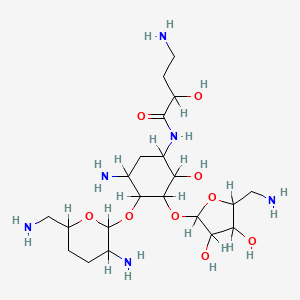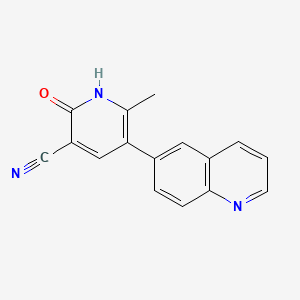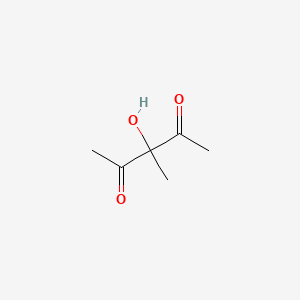
beta-Cyclocostunolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Cyclocostunolide is a naturally occurring sesquiterpene lactone, commonly found in various medicinal plants. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound’s unique structure and bioactivity make it a subject of interest in both pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Cyclocostunolide can be synthesized through several methods, including the cyclization of costunolide derivatives. One common synthetic route involves the use of costunolide as a starting material, which undergoes cyclization under acidic conditions to form this compound. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as the roots of medicinal plants like Saussurea lappa. The extraction process involves solvent extraction followed by purification using chromatographic techniques. This method ensures the isolation of this compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Cyclocostunolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Dihydro-beta-Cyclocostunolide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Cyclocostunolide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying sesquiterpene lactone chemistry.
Biology: The compound is studied for its biological activities, including its role in modulating inflammatory pathways and its cytotoxic effects on cancer cells.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and as a bioactive ingredient in cosmetic formulations.
Wirkmechanismus
The mechanism of action of beta-Cyclocostunolide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Beta-Cyclocostunolide can be compared with other sesquiterpene lactones, such as:
Costunolide: Similar in structure but lacks the cyclized ring present in this compound.
Parthenolide: Another sesquiterpene lactone with similar anti-inflammatory and anticancer properties but different molecular targets.
Artemisinin: Known for its antimalarial activity, it shares the lactone ring structure but has a different mechanism of action.
Uniqueness: this compound’s unique cyclized structure and its broad spectrum of biological activities distinguish it from other sesquiterpene lactones. Its ability to modulate multiple molecular pathways makes it a versatile compound in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
2221-82-1 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15+/m0/s1 |
InChI-Schlüssel |
XUYAKPXYKQEFPD-SFDCQRBFSA-N |
SMILES |
CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |
Isomerische SMILES |
C[C@]12CCCC(=C)[C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3 |
Kanonische SMILES |
CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)





